![molecular formula C15H25N5 B14112801 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is a synthetic compound known for its diverse applications in agriculture and medicinal chemistry. It is commonly referred to as Ametoctradin and is recognized for its role as a fungicide, particularly effective against oomycete pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including its role as a fungicide.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Employed in agricultural formulations to protect crops from fungal infections
Mechanism of Action
The mechanism of action of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the inhibition of mitochondrial respiration in target pathogens. Specifically, it binds to the bc1 complex (complex III) in the electron transport chain, leading to a rapid decrease in oxygen consumption and intracellular ATP levels. This disruption in energy production ultimately results in the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their biological activities.
Triazolopyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its effectiveness as a fungicide and its ability to inhibit mitochondrial respiration set it apart from other similar compounds .
Properties
Molecular Formula |
C15H25N5 |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
5-ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)18-14-11-17-19-20(14)15(12)16/h11H,3-10,16H2,1-2H3 |
InChI Key |
AZQDQWDAXMVUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C(=CN=N2)N=C1CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)

![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
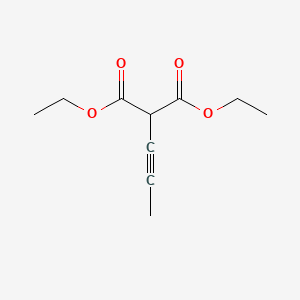
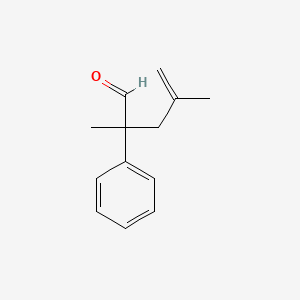
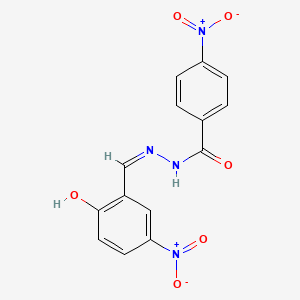
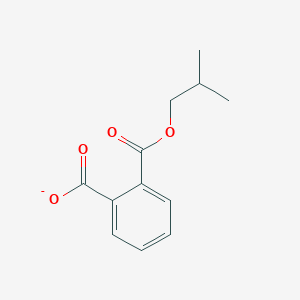
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
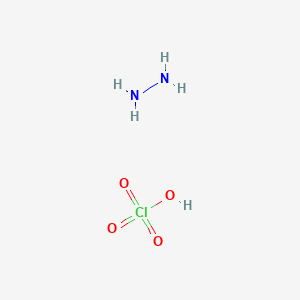
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
